![molecular formula C9H7N3O2S B1333876 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid CAS No. 256529-20-1](/img/structure/B1333876.png)
2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid
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Description
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Pyrazoles, including compounds like 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, are a pivotal class of heterocyclic compounds. These compounds, known for their significant agrochemical and pharmaceutical activities, are extensively explored in synthetic strategies and biological activities. Innovative synthetic approaches under microwave conditions and the usage of various reagents have led to the successful synthesis of pyrazole derivatives. These compounds demonstrate a range of chemical properties, such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities, showcasing their versatility in scientific research applications (Sheetal et al., 2018).
Bioactive Azolylthioacetic Acids
The synthesis of azolylthioacetic acids, which include structures similar to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, involves various synthetic pathways. These compounds have shown a broad spectrum of biological effects such as antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. The comprehensive review of these compounds suggests that the quest for new bioactive compounds among azolylthioacetic acids holds significant promise for future scientific and medical advancements (V. Chornous et al., 2016).
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, closely related to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, are recognized for their extensive biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV. The success of pyrazole COX-2 inhibitors highlights the significance of these heterocycles in medicinal chemistry. The synthesis and modification of these derivatives provide valuable pathways for the development of more active biological agents (A. M. Dar & Shamsuzzaman, 2015).
Heterocyclic Compounds in Synthesis and Dye Chemistry
Compounds like 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid serve as building blocks in the synthesis of a diverse range of heterocyclic compounds. These compounds have found applications in heterocyclic and dyes synthesis, demonstrating unique reactivity and versatility. The reactivity of these compounds provides mild reaction conditions for generating a variety of dyes and heterocyclic compounds, indicating a vast potential for future transformations in various scientific fields (M. A. Gomaa & H. Ali, 2020).
properties
IUPAC Name |
2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-8(14)3-6-5-15-9(12-6)7-4-10-1-2-11-7/h1-2,4-5H,3H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAFFMMZAAUZTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=CS2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372371 |
Source
|
Record name | 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
256529-20-1 |
Source
|
Record name | 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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